molecular formula C20H18ClNO3 B14992017 4-chloro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

4-chloro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B14992017
M. Wt: 355.8 g/mol
InChI Key: FNZJRSYXUVYWJQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group, a furan-2-ylmethyl group, and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethylamine.

    Introduction of the 4-Methoxyphenylmethyl Group: The 4-methoxyphenylmethyl group can be introduced via a similar nucleophilic substitution reaction using 4-methoxybenzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide: Similar in structure but with different substituents.

    4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide: Similar in structure but with different functional groups.

Uniqueness

4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H18ClNO3/c1-24-18-10-4-15(5-11-18)13-22(14-19-3-2-12-25-19)20(23)16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3

InChI Key

FNZJRSYXUVYWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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